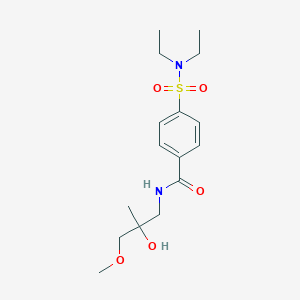
4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide, also known as DIBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIBA is a sulfonamide-based compound that has been shown to have a wide range of biochemical and physiological effects. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide' involves the reaction of 4-aminobenzamide with N,N-diethylsulfamoyl chloride followed by the addition of 2-hydroxy-3-methoxy-2-methylpropylamine. The resulting product is then purified to obtain the final compound.
Starting Materials
4-aminobenzamide, N,N-diethylsulfamoyl chloride, 2-hydroxy-3-methoxy-2-methylpropylamine
Reaction
Step 1: 4-aminobenzamide is dissolved in a suitable solvent such as ethanol or methanol., Step 2: N,N-diethylsulfamoyl chloride is added dropwise to the solution while stirring at room temperature. The reaction mixture is then heated to reflux for several hours., Step 3: The reaction mixture is cooled and the resulting precipitate is filtered and washed with cold water., Step 4: The precipitate is dissolved in a suitable solvent such as dichloromethane or ethyl acetate., Step 5: 2-hydroxy-3-methoxy-2-methylpropylamine is added to the solution and the reaction mixture is stirred at room temperature for several hours., Step 6: The solvent is evaporated under reduced pressure and the resulting residue is purified by column chromatography using a suitable stationary phase and eluent to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments. 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has also been studied for its potential applications in the treatment of viral infections, such as HIV and hepatitis C.
Wirkmechanismus
The mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is not fully understood, but it is believed to involve the inhibition of the proteasome. The proteasome is a complex of proteins that is responsible for the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of misfolded proteins, which can trigger cell death pathways.
Biochemische Und Physiologische Effekte
4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-viral properties, 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to have anti-inflammatory and neuroprotective effects. 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide in lab experiments is its relatively low toxicity. 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to be well-tolerated in animal studies, making it a safe compound to use in research. However, one limitation of using 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide. One area of interest is the development of new cancer treatments based on 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide. Another potential direction is the development of new anti-viral treatments. Additionally, 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential of 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide in these areas.
Conclusion:
In conclusion, 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to have anti-cancer, anti-viral, anti-inflammatory, and neuroprotective properties. While there are some limitations to using 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide in lab experiments, its relatively low toxicity and wide range of potential applications make it a promising candidate for further research.
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S/c1-5-18(6-2)24(21,22)14-9-7-13(8-10-14)15(19)17-11-16(3,20)12-23-4/h7-10,20H,5-6,11-12H2,1-4H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGNDNVJDAXEFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C)(COC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-benzylpiperidin-4-yl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2372112.png)
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2372114.png)
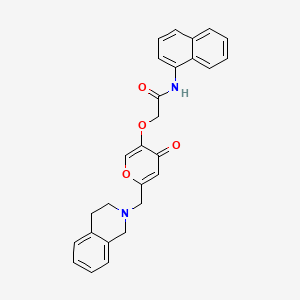
![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2372116.png)
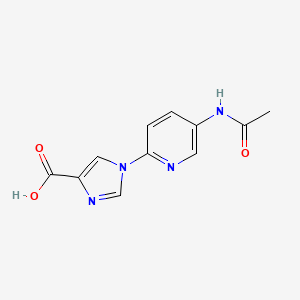
![Benzyl N-[(benzylcarbamoyl)methyl]carbamate](/img/structure/B2372119.png)
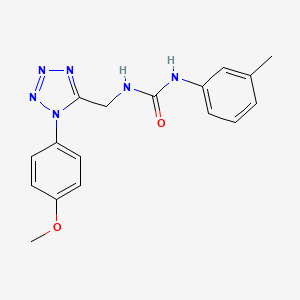

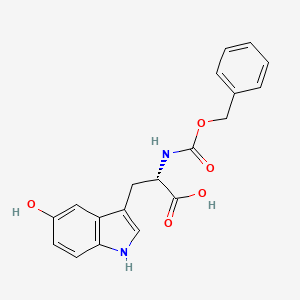
![6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione](/img/structure/B2372127.png)
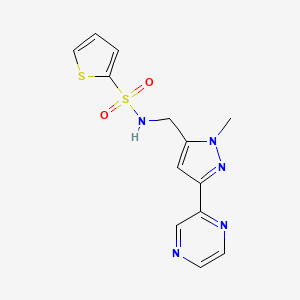
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2372130.png)
![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2372131.png)
![methyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2372132.png)